(11-Bromoundecyl)silane
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Overview
Description
(11-Bromoundecyl)silane is an organosilicon compound with the molecular formula C₁₁H₂₅BrSi and a molecular weight of 265.31 g/mol . It is a long-chain alkylfunctional silane, primarily used as a coupling agent in various chemical reactions . This compound is known for its ability to form self-assembled monolayers on metal and metalloid surfaces, making it valuable in surface modification applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (11-Bromoundecyl)silane can be synthesized through the hydrosilylation of 11-bromoundecene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 11-bromoundecene .
Industrial Production Methods: In industrial settings, the production of 11-bromoundecylsilane involves large-scale hydrosilylation reactions. The process is optimized for high yield and purity, often exceeding 95% . The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: (11-Bromoundecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution Reactions: Tertiary amines are commonly used as reagents in substitution reactions with 11-bromoundecylsilane.
Hydrosilylation: Platinum catalysts are typically employed to facilitate hydrosilylation reactions.
Major Products Formed:
Quaternary Ammonium Salts: Formed from the reaction with tertiary amines.
Silane Derivatives: Resulting from hydrosilylation reactions.
Scientific Research Applications
(11-Bromoundecyl)silane has a wide range of applications in scientific research, including:
Surface Modification: It is used to create self-assembled monolayers on metal and metalloid surfaces, enhancing their chemical and physical properties.
Nanoparticle Derivatization: The compound is employed in the functionalization of nanoparticles for various applications in chemistry and materials science.
Biomedical Research: It is used in the development of biomaterials and drug delivery systems due to its ability to modify surface properties.
Industrial Applications: this compound is utilized in the production of coatings, adhesives, and composites to improve their performance and durability.
Mechanism of Action
The primary mechanism of action of 11-bromoundecylsilane involves its ability to form covalent bonds with surfaces through the silicon atom . This interaction leads to the formation of self-assembled monolayers, which can modify the surface properties of metals and metalloids . The compound’s reactivity with tertiary amines to form quaternary ammonium salts further expands its utility in various chemical processes .
Comparison with Similar Compounds
1,10-Disiladecane: Another long-chain alkylfunctional silane used for surface modification.
Trihydridosilanes: These compounds interact with oxide-free metal substrates and are used for surface modification.
Uniqueness of (11-Bromoundecyl)silane: this compound stands out due to its specific reactivity with tertiary amines and its ability to form stable self-assembled monolayers on a variety of surfaces . Its long alkyl chain provides hydrophobic properties, making it suitable for applications requiring water resistance and chemical stability .
Properties
Molecular Formula |
C11H25BrSi |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
11-bromoundecylsilane |
InChI |
InChI=1S/C11H25BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2,13H3 |
InChI Key |
KGWSWLMEYYPKKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC[SiH3])CCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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